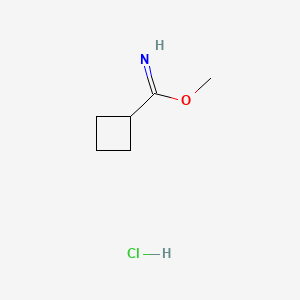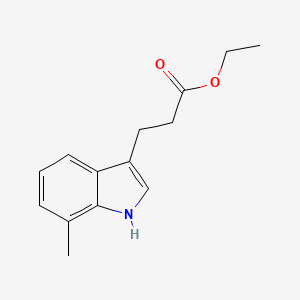
21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers) is a synthetic steroid compound This compound is characterized by its complex structure, which includes multiple hydroxyl groups, an acetoxy group, and a propylmethylenedioxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione typically involves multiple steps. The starting materials are usually simpler steroidal compounds, which undergo a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of an acetoxy group through reaction with acetic anhydride.
Propylmethylenedioxy Formation: Introduction of the propylmethylenedioxy moiety through a series of reactions involving propyl groups and methylene dioxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups. Substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the synthesis of other complex steroidal compounds and as a reference standard in analytical studies.
作用机制
The mechanism of action of 21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in cellular behavior and function.
相似化合物的比较
Similar Compounds
21-Acetoxy-6 alpha-fluoro-16 alpha-methyl-4-pregnene-3,20-dione: A similar steroidal compound with a fluorine atom and a methyl group.
21-Acetoxy-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butyrate: Another related compound with difluoro and butyrate groups.
Uniqueness
21-Acetoxy-6 beta, 11 beta-dihydroxy-16 alpha, 17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C27H36O8 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChI 键 |
PROKXHPTCWWSAS-NIMVQTRVSA-N |
手性 SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |
规范 SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)






![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)




